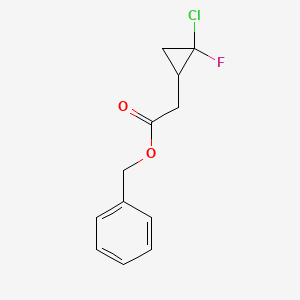

Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester

Description

Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester is a halogenated cyclopropane derivative characterized by a cyclopropane ring fused to an acetic acid backbone. The 2-position of the cyclopropane ring is substituted with both chlorine and fluorine atoms, while the carboxylic acid moiety is esterified with a phenylmethyl (benzyl) group.

Properties

IUPAC Name |

benzyl 2-(2-chloro-2-fluorocyclopropyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO2/c13-12(14)7-10(12)6-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNMTVBLUPIJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)Cl)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768045 | |

| Record name | Benzyl (2-chloro-2-fluorocyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132656-21-4 | |

| Record name | Benzyl (2-chloro-2-fluorocyclopropyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester typically involves the esterification of cyclopropaneacetic acid derivatives. One common method is the reaction of 2-chloro-2-fluorocyclopropaneacetic acid with phenylmethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted cyclopropane derivatives.

Hydrolysis: Products are cyclopropaneacetic acid and phenylmethanol.

Oxidation and Reduction: Products include carboxylic acids or alcohols, respectively.

Scientific Research Applications

Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester involves its interaction with specific molecular targets. The chloro and fluoro substituents on the cyclopropane ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester linkage allows for hydrolysis, releasing active metabolites that can exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and molecular weights of cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester with related compounds from the evidence:

| Compound Name | Substituents on Cyclopropane | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | 2-chloro, 2-fluoro | Benzyl ester | C₁₂H₁₂ClFO₂ | 242.68* | Not provided |

| 2-Chloro-2-fluoro-cyclopropanecarbonic acid | 2-chloro, 2-fluoro | Carboxylic acid | C₄H₃ClF O₂ | 140.52 | 14337-43-0 |

| 1-(Mercaptomethyl)-Cyclopropaneacetic Acid | 1-mercaptomethyl | Carboxylic acid | C₆H₈O₂S | 144.19 | 162515-68-6 |

| Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (2,3,4,5,6-pentafluorophenyl)methyl ester | 3-(2,2-dichloroethenyl), 2,2-dimethyl | Pentafluorophenylmethyl ester | C₁₅H₁₁Cl₂F₅O₂ | 389.14 | 67640-14-6 |

*Estimated based on molecular formula.

Key Observations:

Halogenation Patterns: The target compound’s dual chloro-fluoro substitution at the 2-position contrasts with analogs featuring single halogens or dichloroethenyl groups (e.g., ). This may enhance electronegativity and influence dipole moments compared to non-fluorinated derivatives .

Ester Groups : The benzyl ester group in the target compound offers moderate lipophilicity, intermediate between the hydrophilic carboxylic acid () and the highly electron-deficient pentafluorophenyl ester (). This impacts hydrolysis rates and metabolic stability .

Steric Effects : The mercaptomethyl group in 1-(mercaptomethyl)-cyclopropaneacetic acid () introduces steric bulk and sulfur-based reactivity, which are absent in the target compound .

Physicochemical and Reactivity Profiles

- Solubility : The benzyl ester likely improves lipid solubility compared to carboxylic acid analogs (e.g., ), enhancing membrane permeability. However, it is less lipophilic than the pentafluorophenylmethyl ester () due to reduced halogen content .

- Stability : Fluorine’s strong electron-withdrawing effect may stabilize the cyclopropane ring against ring-opening reactions, a property shared with difluorinated compounds like dFdC (), which inhibit enzymes via stabilized intermediates .

- Synthetic Accessibility : The target compound could be synthesized via esterification of 2-chloro-2-fluoro-cyclopropanecarboxylic acid (analogous to ) with benzyl alcohol, a common strategy for ester derivatives .

Biological Activity

Cyclopropaneacetic acid, 2-chloro-2-fluoro-, phenylmethyl ester (CAS Number: 132656-21-4) is a synthetic compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₂ClF O₂

- Structural Features : The compound contains a cyclopropane ring with chloro and fluoro substituents, along with an ester linkage to a phenylmethyl group. These structural characteristics influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chloro and fluoro groups enhances its binding affinity to enzymes or receptors, while the ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects.

- Substitution Reactions : The chloro and fluoro groups can be substituted under appropriate conditions, potentially leading to derivatives with enhanced biological activity.

- Hydrolysis : The ester can be hydrolyzed to yield cyclopropaneacetic acid and phenylmethanol, which may have distinct biological properties.

- Enzyme Interaction : Studies suggest that the compound may inhibit certain enzymes involved in signal transduction pathways, particularly those mediated by tyrosine kinases .

Anticancer Properties

Recent studies have explored the potential anticancer properties of cyclopropaneacetic acid derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation by targeting tyrosine kinase pathways .

- Case Study : A derivative of cyclopropaneacetic acid was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Research Findings : Binding studies indicated that cyclopropaneacetic acid derivatives could interact with P450 enzymes, potentially altering their activity and affecting the metabolism of co-administered drugs .

Comparative Analysis

A comparison of this compound with related compounds reveals differences in biological activity:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Other Activities |

|---|---|---|---|

| This compound | Moderate | Yes | Potential anti-inflammatory |

| Flavone acetic acid analogue | High | No | Immunomodulatory |

| 4-Fluoro-3-hydrazinylphenol | Low | Yes | Antimicrobial |

Applications in Drug Development

Cyclopropaneacetic acid derivatives are being explored as potential candidates for new therapeutic agents. Their unique structure allows for modifications that could enhance efficacy or reduce toxicity.

- Drug Design : Researchers are investigating the synthesis of novel derivatives that maintain the beneficial properties while improving pharmacokinetic profiles.

- Therapeutic Potential : The compound's ability to inhibit specific enzymes suggests applications in treating diseases characterized by abnormal enzyme activity, including certain cancers and metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.